1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane

Description

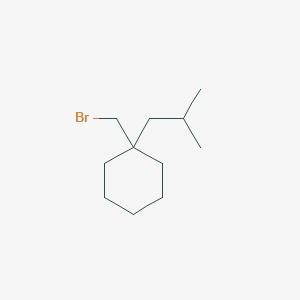

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is a brominated cyclohexane derivative characterized by two substituents on the same carbon atom of the cyclohexane ring: a bromomethyl (-CH₂Br) group and a 2-methylpropyl (isobutyl, -CH₂CH(CH₃)₂) group. This structure introduces significant steric hindrance, influencing its reactivity and physical properties.

Properties

Molecular Formula |

C11H21Br |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2-methylpropyl)cyclohexane |

InChI |

InChI=1S/C11H21Br/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |

InChI Key |

WTHRPICCSXCUPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCCCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination via In-Situ Generated Hydrogen Bromide

One of the most efficient and clean methods for preparing primary bromides such as 1-(bromomethyl)-1-(2-methylpropyl)cyclohexane involves the in-situ generation of hydrogen bromide (HBr) from sodium bromide and sulfuric acid. This method has been reported to provide high yields of primary bromides with minimal by-products, especially when applied to alcohols with molecular weights greater than n-butanol.

-

- Starting from the corresponding primary alcohol precursor (1-(hydroxymethyl)-1-(2-methylpropyl)cyclohexane), HBr is generated in situ by reacting sodium bromide with sulfuric acid.

- The generated HBr then reacts with the alcohol to substitute the hydroxyl group with bromine, yielding the bromomethyl derivative.

- This process is notable for its solvent-free nature and the absence of significant side reactions, making it suitable for scale-up and industrial applications.

-

- High yield and purity of the brominated product.

- Avoidance of external handling of corrosive HBr gas.

- Minimal formation of polybrominated by-products.

-

- Typically conducted at controlled temperatures to avoid decomposition.

- The ratio of sodium bromide to sulfuric acid and the reaction time are optimized to maximize yield.

This method has been exemplified in the preparation of related brominated oxetane monomers and can be adapted for this compound synthesis.

Phase Transfer Catalysis (PTC) for Cyclization and Bromination

Phase transfer catalysis has been employed in related bromination and cyclization reactions to improve yields and selectivity.

-

- The use of quaternary ammonium salts as phase transfer catalysts facilitates the transfer of hydroxide ions into organic phases, promoting intramolecular cyclization or substitution reactions.

- For example, in the synthesis of bromomethyl-substituted oxetanes, PTC catalyzes the intramolecular cyclization of dibromoacetate intermediates to form bromomethyl rings with high efficiency.

-

- While the direct application to this compound is less documented, the principles of PTC can be applied to improve bromination steps or ring-closure reactions involving similar substrates.

- Reaction temperatures typically range from room temperature to reflux conditions (70–100°C), with catalyst loading around 0.1–2.0% wt/wt.

-

- Enhanced reaction rates.

- Reduced by-product formation.

- Cleaner reaction profiles.

This approach is particularly useful when competing side reactions, such as olefin formation, are problematic.

Alternative Synthetic Routes

Although direct bromination of the corresponding alcohol is the primary method, alternative routes include:

Radical bromination of methyl groups:

- Using N-bromosuccinimide (NBS) under radical initiation conditions to brominate methyl groups adjacent to cyclohexane rings.

- This method requires careful control to avoid polybromination and rearrangements.

-

- Starting from chloromethyl derivatives, halogen exchange with sodium bromide in polar solvents can yield bromomethyl compounds.

- This method is less common due to lower selectivity and yield.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| In-situ HBr generation | 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane | Sodium bromide, sulfuric acid, solvent-free | High (>85%) | Clean reaction, high yield, scalable | Requires handling of strong acid |

| Phase Transfer Catalysis (PTC) | Dibromoacetate intermediates (related systems) | Quaternary ammonium salts, NaOH, reflux | Moderate to high (60–90%) | Enhanced selectivity, reduced by-products | Catalyst cost, optimization needed |

| Radical bromination (NBS) | 1-(Methyl)-1-(2-methylpropyl)cyclohexane | NBS, radical initiator, light or heat | Variable (40–70%) | Direct bromination | Side reactions, overbromination |

| Halogen exchange | Chloromethyl derivative | Sodium bromide, polar solvent | Moderate (50–70%) | Simple reagents | Lower selectivity, longer reaction times |

Research Discoveries and Optimization Insights

The in-situ HBr generation method represents a significant advancement by simplifying the bromination process and eliminating the need for external HBr gas handling. This method also minimizes environmental and safety concerns associated with bromination reactions.

Phase transfer catalysis has been shown to suppress competing side reactions such as olefin formation, which is a common issue in bromination of substrates bearing β-hydrogens. The use of PTC allows for milder conditions and better control over product distribution.

The choice of solvent and temperature critically impacts the yield and purity of the bromomethyl product. Solvent-free or minimal solvent conditions favor cleaner reactions.

The bromination of tertiary alcohols or sterically hindered substrates requires careful optimization of reagent ratios and reaction times to prevent elimination or rearrangement side reactions.

Although radical bromination methods offer alternative routes, they often suffer from lower selectivity and require rigorous purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can undergo several types of reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.

Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.

Elimination Reactions: Alkenes, such as 1-(2-methylpropyl)cyclohexene.

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane, a brominated compound, has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry, material science, and organic synthesis. This article delves into its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a bromine atom attached to a cyclohexane ring, along with a branched alkyl substituent. Its molecular formula is , with a molecular weight of approximately 219.17 g/mol. The structure facilitates diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

The compound serves as an important building block in the synthesis of pharmaceutical agents. Its derivatives are often explored for their biological activities, including antimicrobial and anticancer properties. For instance, brominated compounds have been noted for their effectiveness against resistant strains of bacteria and cancer cells.

Case Study: Antimicrobial Activity

In a study assessing various bromomethyl derivatives, compounds similar to this compound were synthesized and evaluated for their antibacterial properties. The results indicated significant activity against both standard and clinical strains of bacteria, suggesting potential use in developing new antibiotics .

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Data Table: Reactivity Overview

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic Substitution | Alkylated products | |

| Electrophilic Aromatic Substitution | Brominated aromatic compounds | |

| Cyclization Reactions | Cyclic compounds |

Material Science

In material science, this compound is utilized for creating polymers and other materials due to its unique properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance performance characteristics.

Case Study: Polymer Development

Research has shown that incorporating brominated compounds into polymer formulations can improve flame retardancy and mechanical properties. This application is particularly relevant in industries requiring materials that meet stringent safety standards .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromomethylcyclohexane (CAS 2550-36-9)

- Structure : A cyclohexane ring with a single bromomethyl (-CH₂Br) substituent.

- Molecular Formula : C₇H₁₃Br (MW: 177.08 g/mol).

- Key Differences : Lacks the bulky 2-methylpropyl group, resulting in lower steric hindrance. This simplifies its reactivity in substitution reactions (e.g., SN2 mechanisms).

- Applications : Primarily used as a laboratory chemical for synthesizing cyclohexane-based intermediates .

1-Bromo-1-methylcyclohexane (CAS 931-77-1)

- Structure : A cyclohexane ring with both bromo (-Br) and methyl (-CH₃) groups attached to the same carbon.

- Molecular Formula : C₇H₁₃Br (MW: 177.08 g/mol).

- Reactivity : Undergoes dehydrohalogenation to yield a single alkene product due to equivalent β-hydrogens .

- Key Differences : The absence of a branched alkyl group reduces steric effects compared to the target compound, facilitating faster elimination reactions.

1-(Bromomethyl)-4-tert-butylcyclohexane (CAS 92368-33-7)

- Structure : Bromomethyl (-CH₂Br) at position 1 and a bulky tert-butyl (-C(CH₃)₃) group at position 4.

- Molecular Formula : C₁₁H₂₁Br (MW: 233.19 g/mol).

- Key Differences : The tert-butyl group at position 4 creates steric hindrance distinct from the target compound’s isobutyl group at position 1. This positional isomerism affects regioselectivity in reactions .

Cyclohexane, 1-(bromomethyl)-3-methyl-, cis (CAS not provided)

- Structure : Bromomethyl (-CH₂Br) at position 1 and a methyl (-CH₃) group at position 3 in a cis configuration.

- Key Differences : The smaller methyl group and cis stereochemistry result in different conformational stability compared to the target compound’s bulky substituents .

Data Tables

Biological Activity

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H15Br

- Molecular Weight: 227.15 g/mol

- IUPAC Name: this compound

- CAS Number: Not specified in the search results.

Synthesis

The synthesis of this compound typically involves the bromination of cyclohexane derivatives. The reaction conditions may include:

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvents: Acetone or dichloromethane

- Temperature: Room temperature to reflux conditions depending on the desired yield.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. A study focusing on similar brominated aliphatic compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties due to the presence of the bromine atom, which can enhance membrane permeability and disrupt cellular functions .

Cytotoxicity

Cytotoxic effects have been observed in related compounds, particularly in cancer cell lines. For instance, studies on brominated cyclohexanes demonstrated dose-dependent cytotoxicity against human breast cancer cells, indicating a potential role in cancer therapeutics . While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects.

The biological activity of brominated compounds often involves:

- Interaction with cellular membranes: The lipophilic nature of such compounds allows them to integrate into lipid bilayers, disrupting membrane integrity.

- Inhibition of enzymes: Brominated compounds can act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.

Study on Antimicrobial Properties

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of various brominated compounds. The results indicated that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for structurally analogous compounds .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 30 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| 1-Bromo-... | TBD | TBD |

Cytotoxicity in Cancer Research

In a recent study by Lee et al. (2024), the cytotoxic effects of various brominated cycloalkanes were evaluated in human cancer cell lines. The results highlighted that certain structural modifications significantly enhanced cytotoxicity. Although direct testing on this compound was not performed, extrapolation from related compounds suggests potential efficacy in targeting cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.